
(S)-2-(2-Chlorophenyl)piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(2-Chlorophenyl)piperidine hydrochloride (S-CPH) is a synthetic compound with a wide array of applications. It is used in a variety of scientific research, including organic synthesis and drug development. S-CPH is a white crystalline powder, with a molecular weight of 279.07 g/mol and a melting point of ~135°C. It is soluble in water and organic solvents, and is stable under normal conditions.
Aplicaciones Científicas De Investigación
(S)-2-(2-Chlorophenyl)piperidine hydrochloride has a variety of applications in scientific research. It is used as a reagent in organic synthesis, and as a starting material for the synthesis of other compounds. It is also used in the development of drugs and pharmaceuticals. Additionally, (S)-2-(2-Chlorophenyl)piperidine hydrochloride has been studied for its potential as an antifungal agent.
Mecanismo De Acción
The exact mechanism of action of (S)-2-(2-Chlorophenyl)piperidine hydrochloride is still not fully understood. However, it is believed that (S)-2-(2-Chlorophenyl)piperidine hydrochloride binds to the cell membrane of fungi, leading to a disruption of the membrane structure and an inhibition of fungal growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of (S)-2-(2-Chlorophenyl)piperidine hydrochloride are still being studied. However, studies have shown that (S)-2-(2-Chlorophenyl)piperidine hydrochloride has antifungal activity against a variety of fungal species, including Candida albicans, Aspergillus niger, and Cryptococcus neoformans. Additionally, (S)-2-(2-Chlorophenyl)piperidine hydrochloride has been shown to have antimicrobial activity against Gram-positive bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(S)-2-(2-Chlorophenyl)piperidine hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable under normal conditions. Additionally, (S)-2-(2-Chlorophenyl)piperidine hydrochloride is soluble in both water and organic solvents, making it suitable for a variety of applications. On the other hand, (S)-2-(2-Chlorophenyl)piperidine hydrochloride has several limitations for use in laboratory experiments. It has a low solubility in methanol, and it is not very soluble in ethanol. Additionally, (S)-2-(2-Chlorophenyl)piperidine hydrochloride is a relatively weak antifungal agent, so it may not be suitable for the treatment of more severe fungal infections.
Direcciones Futuras
There are a number of potential future directions for research on (S)-2-(2-Chlorophenyl)piperidine hydrochloride. Further studies could be conducted to explore its potential as an antifungal agent, as well as its potential as an antimicrobial agent. Additionally, studies could be conducted to explore the effects of (S)-2-(2-Chlorophenyl)piperidine hydrochloride on other organisms, such as plants and animals. Additionally, studies could be conducted to explore the effects of (S)-2-(2-Chlorophenyl)piperidine hydrochloride on other physiological processes, such as cell growth and differentiation. Finally, further studies could be conducted to explore the potential applications of (S)-2-(2-Chlorophenyl)piperidine hydrochloride in drug development and organic synthesis.
Métodos De Síntesis
(S)-2-(2-Chlorophenyl)piperidine hydrochloride is synthesized by a three-step procedure. In the first step, a chloroform solution of 2-chlorophenylpiperidine is treated with sodium hydroxide and heated to reflux. This yields an aqueous solution of (S)-2-(2-chlorophenyl)piperidine. The second step involves treating the aqueous solution with hydrochloric acid, which yields (S)-2-(2-chlorophenyl)piperidine hydrochloride. Finally, the hydrochloride salt is recrystallized from methanol to obtain a pure product.
Propiedades
IUPAC Name |
(2S)-2-(2-chlorophenyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN.ClH/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11;/h1-2,5-6,11,13H,3-4,7-8H2;1H/t11-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLCRQHGUYZXTL-MERQFXBCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=CC=C2Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)C2=CC=CC=C2Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(2-Chlorophenyl)piperidine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2,6-Bis(1-methylethyl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]dec -1,7-diene tetrafluoroborate Trivertal-CAAC](/img/structure/B6309880.png)
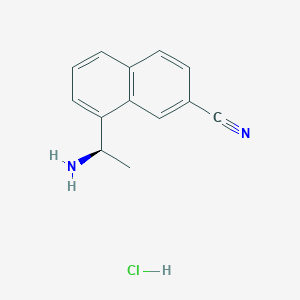
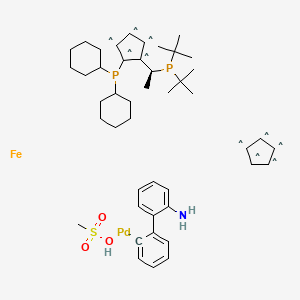
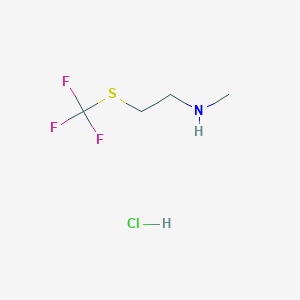
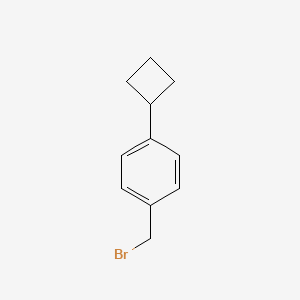
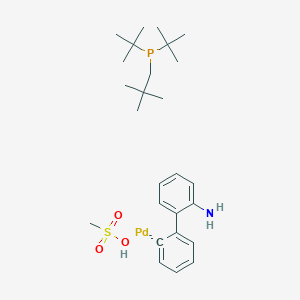
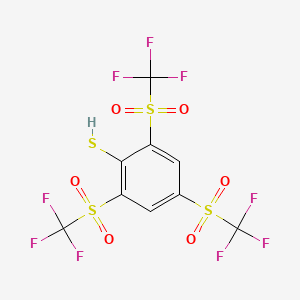

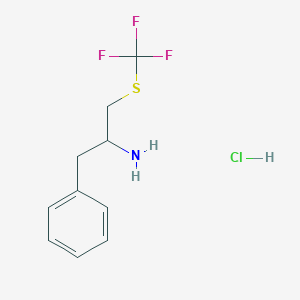
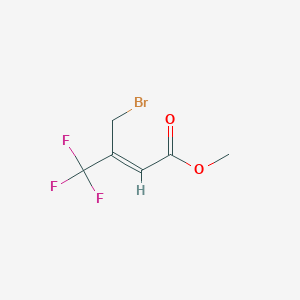
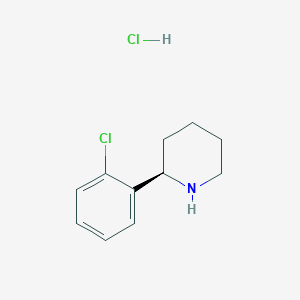

![[3-(5-Iodopyridin-2-yloxy)propyl]dimethylamine](/img/structure/B6309980.png)